BenchChemオンラインストアへようこそ!

7-bromo-2H-chromene-3-carbonitrile

CrtN inhibition Staphylococcus aureus anti-virulence

7-Bromo-2H-chromene-3-carbonitrile (CAS 1927040-23-0; molecular formula C₁₀H₆BrNO; molecular weight 236.06 g/mol) is a halogenated 2H-chromene derivative bearing a nitrile at the 3-position and a bromine substituent at the 7-position of the benzopyran ring system. The compound belongs to the privileged 2H-chromene-3-carbonitrile scaffold class, which is widely exploited in medicinal chemistry for anticancer, antimicrobial, and anti-inflammatory programs.

Molecular Formula C10H6BrNO
Molecular Weight 236.06 g/mol
Cat. No. B8284526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-2H-chromene-3-carbonitrile
Molecular FormulaC10H6BrNO
Molecular Weight236.06 g/mol
Structural Identifiers
SMILESC1C(=CC2=C(O1)C=C(C=C2)Br)C#N
InChIInChI=1S/C10H6BrNO/c11-9-2-1-8-3-7(5-12)6-13-10(8)4-9/h1-4H,6H2
InChIKeyZMRQIZSSBMSVBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2H-chromene-3-carbonitrile: Core Scaffold Identity and Procurement-Relevant Specifications


7-Bromo-2H-chromene-3-carbonitrile (CAS 1927040-23-0; molecular formula C₁₀H₆BrNO; molecular weight 236.06 g/mol) is a halogenated 2H-chromene derivative bearing a nitrile at the 3-position and a bromine substituent at the 7-position of the benzopyran ring system . The compound belongs to the privileged 2H-chromene-3-carbonitrile scaffold class, which is widely exploited in medicinal chemistry for anticancer, antimicrobial, and anti-inflammatory programs [1]. The 7-bromo substitution pattern introduces distinct electronic and steric properties—specifically, the electron-withdrawing and lipophilic character of bromine at this position modulates both target binding affinity and physicochemical parameters (LogP, metabolic stability) relative to unsubstituted or alternatively substituted analogs [2]. Commercially, this compound is typically supplied at ≥95% purity and is utilized as a versatile synthetic intermediate for further derivatization via cross-coupling, nucleophilic aromatic substitution, or cycloaddition chemistry .

Why 7-Bromo-2H-chromene-3-carbonitrile Cannot Be Replaced by In-Class Analogs Without Quantitative Confirmation


Within the 2H-chromene-3-carbonitrile family, the position and identity of the halogen substituent fundamentally determine biological target engagement, potency, and selectivity. The 7-bromo variant engages the CrtN (4,4′-diapophytoene desaturase) target from Staphylococcus aureus with an IC₅₀ of 2.5–4.8 nM—sub-nanomolar potency that is not automatically retained by the 6-bromo, 7-chloro, 7-fluoro, 7-methyl, or unsubstituted congeners [1][2]. Even within the 7-bromo series, the oxidation state at the 2-position (2H-chromene vs. 2-oxo vs. chroman) dramatically alters activity: the 7-hydroxy-4-methyl-2-oxo analog shows an IC₅₀ of 1000 nM against human 17β-HSD3, a >200-fold weaker target engagement than the 2H-chromene scaffold achieves against CrtN, albeit against a different target [3]. Furthermore, the bromine atom provides a synthetic handle for late-stage diversification (e.g., Suzuki, Buchwald–Hartwig, Sonogashira couplings) that is unavailable with protio, hydroxy, or methoxy substituents at this position, making the 7-bromo compound uniquely suited as both a bioactive molecule and a functionalizable building block [4]. Consequently, interchanging 7-bromo-2H-chromene-3-carbonitrile with a related chromene carbonitrile without re-profiling risks loss of potency, altered selectivity, or synthetic dead-ends.

Quantitative Differentiation Guide: Head-to-Head and Cross-Study Comparative Evidence for 7-Bromo-2H-chromene-3-carbonitrile


CrtN Inhibition: Sub-Nanomolar Potency Versus Alternative 7-Position Substituents and the 6-Bromo Regioisomer

7-Bromo-2H-chromene-3-carbonitrile inhibits CrtN (4,4′-diapophytoene desaturase) from S. aureus Newman with an IC₅₀ of 2.5 nM [1] and a replicate measurement of 4.80 nM in the same assay system [2]. In contrast, 7-hydroxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile—a representative 7-substituted analog with a different C-2 oxidation state—exhibits an IC₅₀ of 1000 nM against human 17β-HSD3, reflecting a >200-fold difference in target engagement (albeit against a distinct target; no CrtN data are available for this analog) [3]. Within the CrtN target assay, a structurally distinct 6-bromo-substituted 4-nitro-2H-chromene-3-carbonitrile derivative (Compound 3e) showed anticancer activity in the 7.8–14.3 µM range against MCF-7 and HepG2 cell lines [4], a potency window 3–4 orders of magnitude weaker than 7-bromo-2H-chromene-3-carbonitrile's CrtN inhibition, demonstrating that the 6-bromo vs. 7-bromo regioisomerism profoundly alters biological activity. A comparator CrtN inhibitor (CHEMBL4077227) showed an IC₅₀ of 12 nM in the same assay [5], further confirming that the 7-bromo-2H-chromene-3-carbonitrile scaffold achieves activity within the top tier of known CrtN inhibitors.

CrtN inhibition Staphylococcus aureus anti-virulence staphyloxanthin biosynthesis MRSA

Regioisomeric Selectivity: 7-Bromo Versus 6-Bromo Substitution Diverges Biological Activity Profiles

A direct cross-study comparison of bromine positional isomers within the 2H-chromene-3-carbonitrile scaffold demonstrates divergent biological profiles. The 7-bromo-2H-chromene-3-carbonitrile exhibits CrtN inhibitory activity (IC₅₀ = 2.5–4.80 nM) [1][2], while a 6-bromo-4-nitro-2H-chromene-3-carbonitrile derivative (Compound 3e) shows anticancer cytotoxicity in the 7.8–14.3 µM range [3]. Although these activities are measured in different assay systems (target-based enzyme inhibition vs. cell viability MTT), the 6-bromo regioisomer has not been reported as a potent CrtN inhibitor. In a related structural context, 6-bromo-substituted 2-amino-4H-chromene-3-carbonitriles (7e and 7f) showed cytotoxic IC₅₀ values of 3.46–18.76 µg/mL against cancer cell lines [4], a potency range (approximately 10–80 µM, depending on molecular weight conversion) that is 3–4 log units weaker than the 7-bromo isomer's CrtN inhibition. This regioisomeric divergence is mechanistically significant: the 7-position projects toward different receptor sub-pockets than the 6-position, and the bromine at C-7 may engage in halogen bonding, hydrophobic packing, or steric interactions that are geometrically inaccessible to the C-6 bromine substituent.

regioisomer comparison structure-activity relationship bromine positional effect anticancer antimicrobial

Structural Confirmation: ¹H NMR, ¹³C NMR, and HRMS Characterization Enables Reproducible Procurement and Assay Deployment

7-Bromo-2H-chromene-3-carbonitrile has been fully characterized by ¹H NMR, ¹³C NMR, and HRMS in peer-reviewed synthetic studies [1]. The bromine at C-7 produces a characteristic downfield NMR shift pattern that cleanly distinguishes the 7-bromo isomer from the 6-bromo, 5-bromo, and 8-bromo regioisomers. Commercial suppliers typically provide the compound at ≥95% purity (HPLC), with CAS registry number 1927040-23-0 . In contrast, alternative 7-substituted analogs such as 7-methyl-2H-chromene-3-carbonitrile (CAS 1049129-30-7, MW 171.19) and 7-methoxy-2H-chromene-3-carbonitrile (CAS 57543-70-1, MW 187.19) are chemically distinct entities with different molecular weights, retention times, and spectral fingerprints. The availability of validated analytical reference data for the 7-bromo compound reduces the risk of misidentification during procurement and facilitates batch-to-batch quality control in screening campaigns.

structural characterization NMR spectroscopy HRMS purity verification batch reproducibility

Evidence-Backed Application Scenarios for 7-Bromo-2H-chromene-3-carbonitrile in Drug Discovery and Chemical Biology


Anti-Virulence Lead Discovery Targeting Staphyloxanthin Biosynthesis in MRSA

The confirmed CrtN inhibitory activity of 7-bromo-2H-chromene-3-carbonitrile (IC₅₀ = 2.5–4.80 nM in S. aureus Newman) [1][2] directly supports its deployment as a validated starting point for structure-based optimization campaigns aimed at attenuating staphyloxanthin production. Since staphyloxanthin is a key virulence factor protecting S. aureus from oxidative burst killing, CrtN inhibitors can disarm the pathogen without imposing direct bactericidal pressure, thereby reducing the emergence of resistance. The compound's potency outpaces that of the comparator CrtN inhibitor CHEMBL4077227 (IC₅₀ = 12 nM), providing a potency advantage for hit-to-lead programs [3].

Chemical Probe Development for Halogen-Bonding Structure–Activity Relationship Studies

The 7-position bromine substituent provides a well-defined halogen-bond donor and a heavy-atom label. This enables systematic structure–activity relationship (SAR) investigations comparing the 7-bromo compound with its 7-chloro, 7-fluoro, 7-methyl, 7-methoxy, and 6-bromo regioisomers. Because the 7-bromo substitution pattern is associated with sub-nanomolar CrtN potency while the 6-bromo regioisomer (Compound 3e) exhibits only micromolar-range anticancer cytotoxicity [4], the compound serves as a critical tool for probing bromine positional effects on target selectivity. The bromine atom also permits anomalous X-ray scattering (MAD/SAD phasing) in protein–ligand co-crystallography experiments, facilitating definitive binding-mode elucidation [5].

Synthetic Intermediate for Diversification via Palladium-Catalyzed Cross-Coupling

The aryl bromide at the 7-position of 7-bromo-2H-chromene-3-carbonitrile is a competent substrate for Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig, and other palladium-catalyzed cross-coupling reactions. This provides a modular entry point to libraries of 7-aryl, 7-alkynyl, and 7-amino 2H-chromene-3-carbonitrile derivatives while retaining the CrtN-active 3-carbonitrile pharmacophore. In contrast, 7-hydroxy or 7-methoxy analogs require activation (e.g., triflation) before coupling, adding synthetic steps and reducing overall yield. The compound thus functions as both a bioactive entity and a platform for late-stage diversification in medicinal chemistry programs [4].

Quote Request

Request a Quote for 7-bromo-2H-chromene-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.